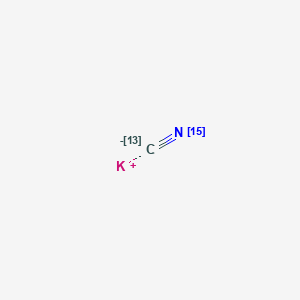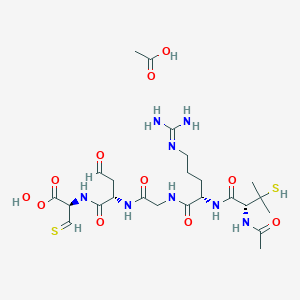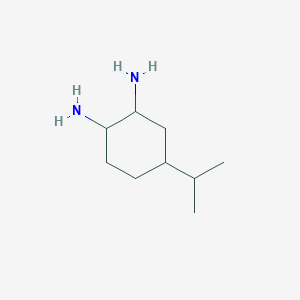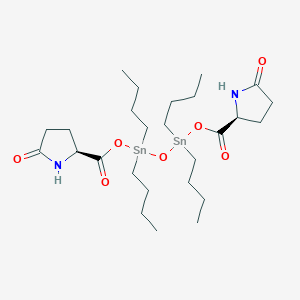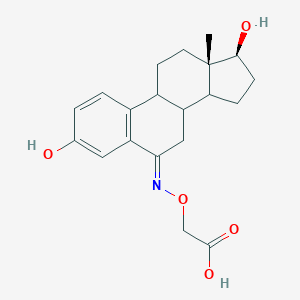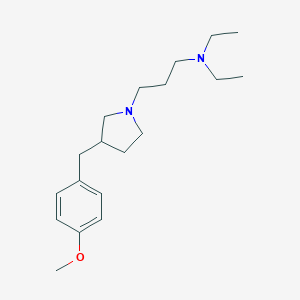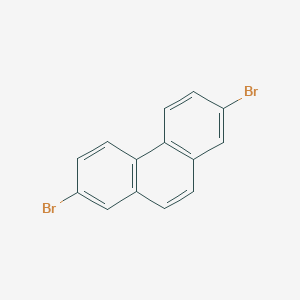![molecular formula C18H19Cl2NO2 B122481 N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide CAS No. 142001-90-9](/img/structure/B122481.png)
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide
概要
説明
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide, commonly known as JWH-018, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by John W. Huffman in 1995, and it has since been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
科学的研究の応用
Metabolic Studies and Stability Analysis
Research has explored the metabolism of related N-methylbenzamide compounds. For instance, N-(Hydroxymethyl)-benzamide, a major metabolite of N-methylbenzamide, was studied for its stability and degradation products. Such studies are crucial in understanding the metabolic pathways and stability of similar compounds, including N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide (Ross et al., 1983).
Synthesis and Characterization of Derivatives
Several studies have focused on the synthesis and characterization of benzamide derivatives. For example, the synthesis of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine, which bear resemblance to the chemical structure of interest, was investigated for their antiulcer activities (Hosokami et al., 1992). Understanding these derivatives' synthesis and properties can provide insights into the applications of N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide.
Bactericidal Activity
Research into the bactericidal activity of related compounds, such as substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides, has been conducted, demonstrating their effectiveness against strains like methicillin-resistant Staphylococcus aureus (MRSA) (Zadrazilova et al., 2015). This suggests potential bactericidal applications for N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide.
Molecular Docking and Theoretical Studies
Innovative theoretical approaches, including molecular docking and computational studies, have been employed to understand the interactions of similar benzamide derivatives with biological targets. For instance, a study on N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine, a compound structurally related to the one of interest, has been conducted to assess its potential as a therapeutic agent against SARS-CoV-2 (Kumar & Choudhary, 2022). Such studies can provide a framework for understanding the biological interactions of N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide.
特性
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO2/c1-21(18(23)13-5-3-2-4-6-13)12-15(9-10-22)14-7-8-16(19)17(20)11-14/h2-8,11,15,22H,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWASWVSADZBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CCO)C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dichlorophenyl)-4-hydroxybutyl]-N-methylbenzamide | |
CAS RN |
142001-90-9 | |
| Record name | Benzamide, N-[(2S)-2-(3,4-dichlorophenyl)-4-hydroxybutyl]-N-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

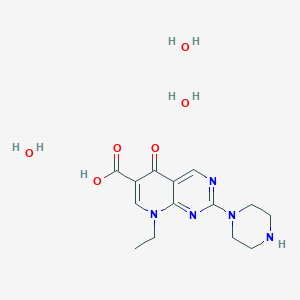
![Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B122403.png)
![2-[4-(trifluoromethylsulfonyloxy)phenyl]ethyl Acetate](/img/structure/B122405.png)
